Dimethyl 5-(4-methoxybenzamido)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
The compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom . It also contains a methoxybenzamido group and two carboxylate groups attached to the thiophene ring. The methoxy group (-OCH3) is an ether functional group, and the benzamido group is a type of amide. The carboxylate groups (-COO-) are esters of carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene ring, being aromatic, would contribute to the compound’s stability. The methoxybenzamido and carboxylate groups would likely have significant effects on the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide and ester groups might make the compound soluble in polar solvents .Scientific Research Applications
- Findings : The compound exhibited activity against several bacterial strains, suggesting its potential as an antibacterial agent .
- Synthesis : Dimethyl 6-amino-1-benzamido-5-cyano-4-(4-methoxyphenyl)-1,4-dihydropyridine-2,3-dicarboxylate has been synthesized using organocatalytic asymmetric methods .
Anti-Inflammatory Agents
Antibacterial Properties
Organocatalysis
Tetrahydrobenzothiophene Derivatives
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinases (CDKs) . CDKs are a group of protein kinases that play crucial roles in regulating cell cycle progression, and their dysregulation is often associated with cancer .
Mode of Action
Compounds with similar structures have been found to interact with their targets by binding to the active site, thereby inhibiting the activity of the target proteins . This interaction can lead to changes in the cell cycle progression, potentially leading to cell cycle arrest .
Biochemical Pathways
Given its potential role as a cdk inhibitor, it may affect pathways related to cell cycle regulation . Inhibition of CDKs can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .
Pharmacokinetics
Similar compounds have been found to have high gi absorption and bbb permeability . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Similar compounds have been found to exhibit cytotoxic potential on certain cancer cell lines . This suggests that the compound may induce apoptosis or cell death in these cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
dimethyl 5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S/c1-9-12(16(20)23-3)15(25-13(9)17(21)24-4)18-14(19)10-5-7-11(22-2)8-6-10/h5-8H,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWUXDQEWAJQMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-(4-methoxybenzamido)-3-methylthiophene-2,4-dicarboxylate |
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